molecular formula C7H6N4O B175702 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine CAS No. 704-56-3

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

Cat. No. B175702
CAS RN: 704-56-3
M. Wt: 162.15 g/mol
InChI Key: JQGJTYPZTLAQIC-UHFFFAOYSA-N
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Description

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring . It is attached with pyridyl and amine as pendant groups .


Synthesis Analysis

The synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine involves the medicinal chemistry optimization of the hit molecule following a quantitative high-throughput screen of >355,000 compounds . These efforts lead to the identification of ML216 and related analogs, which possess potent BLM inhibition and exhibit selectivity over related helicases .


Molecular Structure Analysis

The molecular formula of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is C7H6N4O . It has a molecular weight of 162.15 .

Scientific Research Applications

Anticancer Potential

A significant application of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine is in the field of cancer research. Studies have shown that derivatives of this compound exhibit potent anticancer activity against various human cancer cell lines, with some compounds displaying higher potency than standard treatments. For example, Mannich bases derived from this compound have demonstrated notable cytotoxicity against cancer cell lines, including gastric cancer cells (Abdo & Kamel, 2015). Similarly, novel amine derivatives have been synthesized and found to exhibit high cytotoxicity against HepG2 cell lines (Vinayak et al., 2017).

Antimicrobial and Antimycobacterial Activity

This compound and its derivatives have also been studied for their antimicrobial properties. Several synthesized compounds displayed good or moderate antimicrobial activity (Bayrak et al., 2009), and some showed promising antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain (Asif & Imran, 2020).

Biochemical Research

In biochemical research, derivatives of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine have been used to study enzyme inhibition. For instance, certain derivatives have been designed as potential inhibitors of acetyl- and butyrylcholinesterase, showing moderate dual inhibition (Pflégr et al., 2022).

Materials Science

The compound has applications in materials science as well, particularly in the synthesis of polymers. For example, new thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group based on this compound have been synthesized, showing good solubility and potential for adsorption applications (Mansoori et al., 2012).

Electronics and Photonics

In electronics and photonics, derivatives of 5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine have been utilized in organic light-emitting diodes (OLEDs) due to their electron-transporting and exciton-blocking properties, contributing to high efficiency and reduced voltage requirements in these devices (Shih et al., 2015).

properties

IUPAC Name

5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJTYPZTLAQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220671
Record name 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-4-yl-1,3,4-oxadiazol-2-amine

CAS RN

704-56-3
Record name 2-Amino-5-(4-pyridyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(4-pyridyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
MA Bhat, HA Ghabbour, CSC Kumar… - Asian Journal of …, 2014 - academia.edu
1, 3, 4-Oxadiazole heterocycles are useful for the development of molecules of pharmaceutical interest. Substituted 1, 3, 4-oxadiazoles, have been the subject of extensive research due …
Number of citations: 2 www.academia.edu
AS Rosenthal, TS Dexheimer, O Gileadi… - Bioorganic & medicinal …, 2013 - Elsevier
Human cells utilize a variety of complex DNA repair mechanisms in order to combat constant mutagenic and cytotoxic threats from both exogenous and endogenous sources. The RecQ …
Number of citations: 34 www.sciencedirect.com
V Pflégr, Š Štěpánková, K Svrčková, M Švarcová… - Pharmaceuticals, 2022 - mdpi.com
2,5-Disubstituted 1,3,4-oxadiazoles are privileged versatile scaffolds in medicinal chemistry that have exhibited diverse biological activities. Acetyl- (AChE) and butyrylcholinesterase (…
Number of citations: 9 www.mdpi.com
NYM Abdo, MM Kamel - Chemical and pharmaceutical bulletin, 2015 - jstage.jst.go.jp
A series of 5-(pyridin-4-yl)-N-substituted-1, 3, 4-oxadiazol-2-amines (3a–d), 5-(pyridin-4-yl)-N-substituted-1, 3, 4-thiadiazol-2-amines (4a–d) and 5-(pyridin-4-yl)-4-substituted-1, 2, 4-…
Number of citations: 62 www.jstage.jst.go.jp
AR Saundane, V Katkar, AV Vaijinath - Journal of Chemistry, 2013 - hindawi.com
The main aim of the present study was to develop antimicrobial and antioxidant compounds. As a part of systematic investigation, several new compounds 3a–c, 4a–c, and 5a–f were …
Number of citations: 8 www.hindawi.com
N Faye, B Mbow, AA Gaye, C Ndoye… - Earthline Journal …, 2023 - earthlinepublishers.com
The title compound C 13 H 12 N 4 OS (I) is synthetized from isonicotinic hydrazide and isothiocynate. Compounds C 13 H 11 N 4 OCl (II) and C 13 H 10 N 4 S (III) where obtained upon …
Number of citations: 2 earthlinepublishers.com
R Vosátka, M Krátký, M Švarcová, J Janoušek… - European Journal of …, 2018 - Elsevier
The development of novel drugs is essential for the treatment of tuberculosis and other mycobacterial infections in future. A series of N-alkyl-2-isonicotinoylhydrazine-1-carboxamides …
Number of citations: 40 www.sciencedirect.com
EC Pham, TN Truong, NH Dong, DD Vo… - Medicinal …, 2022 - ingentaconnect.com
Background: Many compounds containing a five-membered heterocyclic ring display exceptional chemical properties and versatile biological activities. Objective: The objective of the …
Number of citations: 23 www.ingentaconnect.com
N Faye, AA Gaye, A Fall, C Ndoye, M Diop, G Excoffier… - article.mchemistry.net
The title compound C13H12N4OS (I) is synthetized from nicotinic hydrazide and isothiocynate. Compound C13H10N4O (II) is obtained upon reaction of (I) with Mn (II) salt. Compound I …
Number of citations: 0 article.mchemistry.net
M Asif - Pakistan Journal of Chemistry, 2014
Number of citations: 1

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